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molecular formula C9H11ClO2 B1598700 1-(2-Chloroethoxy)-2-methoxybenzene CAS No. 53815-60-4

1-(2-Chloroethoxy)-2-methoxybenzene

Cat. No. B1598700
M. Wt: 186.63 g/mol
InChI Key: CJHKWIFDLHQWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05948590

Procedure details

24.83 g (0.2 mole) of o-methoxyphenol and 100 ml of tetrahydrofuran were placed in a 500 ml-flask equipped with a stirring device and a cooling pipe. A solution in which sodium methoxide (0.2 mole) was dissolved in methanol was added to the flask while stirring the contents. Then tetrahydrofuran and methanol were eliminated at reduced pressure. 300 ml of tetrahydrofuran was added to the flask and then 46.94 g (0.2 mole) of 2-chloroethyl-p-toluene sulfonate was added thereto. The mixture was then stirred under heating reflux for 20 hours to promote reaction. After reaction, insoluble matters were eliminated by filtration, and the product was condensed at reduced pressure. The reaction mixture was then refined by column chromatography using silica gel, and 25.1 g of 2-(o-methoxyphenoxy)ethyl chloride was produced.
Quantity
24.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
46.94 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].O1CCCC1.C[O-].[Na+].[Cl:18][CH2:19][CH2:20]OS(C1C=CC(C)=CC=1)(=O)=O>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:20][CH2:19][Cl:18] |f:2.3|

Inputs

Step One
Name
Quantity
24.83 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
sodium methoxide
Quantity
0.2 mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
46.94 g
Type
reactant
Smiles
ClCCOS(=O)(=O)C1=CC=C(C=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring the contents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirring device
ADDITION
Type
ADDITION
Details
was added to the flask
STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
After reaction, insoluble matters
FILTRATION
Type
FILTRATION
Details
were eliminated by filtration
CUSTOM
Type
CUSTOM
Details
condensed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCCCl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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